REACTION_SMILES
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[CH3:1][C:2]1([CH3:14])[O:3][B:4]([c:9]2[cH:10][o:11][cH:12][cH:13]2)[O:5][C:6]1([CH3:7])[CH3:8].[CH3:28][C:29]#[N:30].[Cl:15][S:16](=[O:17])(=[O:18])[N:19]=[C:20]=[O:21].[OH2:27].[cH:22]1[cH:23][o:24][cH:25][cH:26]1>>[CH3:1][C:2]1([CH3:14])[O:3][B:4]([c:9]2[cH:10][o:11][c:12]([C:20]([NH2:19])=[O:21])[cH:13]2)[O:5][C:6]1([CH3:7])[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2ccoc2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccoc1
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Name
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Type
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product
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Smiles
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CC1(C)OB(c2coc(C(N)=O)c2)OC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |